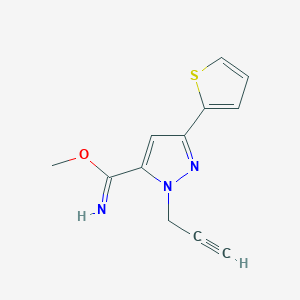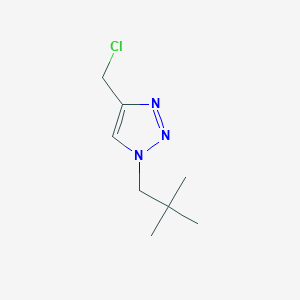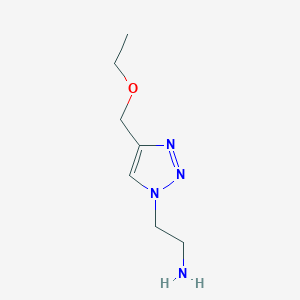
2-(1-エチル-3-(チオフェン-3-イル)-1H-ピラゾール-4-イル)アセトアルデヒド
説明
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is an intriguing chemical compound with potential applications in cutting-edge scientific research. It is offered by various chemical suppliers, indicating its relevance in the field .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde, has been a topic of interest in recent scientific literature . Various strategies have been developed, including the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde molecule incorporates this thiophene structure, indicating its potential for diverse chemical properties and applications .Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction . In these reactions, an iminyl radical is initially generated by a single-electron-transfer (SET) process .科学的研究の応用
医薬品化学
チオフェン系アナログは、医薬品化学者にとって、さまざまな生物学的効果を持つ高度な化合物を改良するために重要な役割を果たしています . これらは、抗癌、抗炎症、抗菌、降圧、抗動脈硬化などの多くの薬理学的特性を示します .
工業化学
チオフェン誘導体は、特に腐食防止剤として、工業化学で使用されています . これらは重要なヘテロ環状化合物であり、さまざまな特性と用途を示します .
材料科学
チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . さらに、チオフェン誘導体は、材料科学で広く応用されています .
有機電界効果トランジスタ(OFET)
チオフェン系化合物は、有機電界効果トランジスタ(OFET)の製造に使用されています . これらは、チャネルに有機半導体を使用する電界効果トランジスタの一種です .
有機発光ダイオード(OLED)
チオフェン系化合物は、有機発光ダイオード(OLED)の製造にも使用されています . OLEDは、発光層が有機化合物の薄膜であり、電流に応答して光を放射する発光ダイオード(LED)の一種です .
配位化学
チオフェン誘導体は、配位化学で使用されています . 配位化学は、金属イオンと他の中性または負に帯電した分子によって形成される化合物の研究です .
有機合成
チオフェン誘導体は、有機合成における中間体として使用されています . 有機合成は、容易に入手可能な有機化合物から有機化合物を調製する方法です .
太陽電池
チオフェン誘導体は、太陽電池の製造に使用されています . 太陽電池は、光起電力効果によって光を電気エネルギーに変換するデバイスです .
作用機序
The mechanism of action of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is not yet fully understood. It is believed that the thiophene ring in 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde binds to the active sites of enzymes and proteins, thus inhibiting their activity. In addition, the pyrazole moiety of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is thought to bind to receptors, such as G-protein coupled receptors, thus modulating their activity.
Biochemical and Physiological Effects
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been found to have an effect on the activity of enzymes and proteins. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, it has been found to modulate the activity of G-protein coupled receptors, which are involved in the regulation of various physiological processes.
実験室実験の利点と制限
The main advantage of using 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of applications in both biochemical and physiological studies. The main limitation of using 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in laboratory experiments is that it is not as widely available as other compounds, such as ethyl acetate and thiophene-3-carboxaldehyde.
将来の方向性
There are several potential future directions for research using 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde. One potential direction is to further explore the mechanism of action of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde, as well as its effects on enzymes and proteins. Additionally, further research could be conducted to explore the potential applications of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in the synthesis of other organic compounds and drugs. Additionally, further research could be conducted to explore the potential of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in the study of drug metabolism and drug-drug interactions. Finally, further research could be conducted to explore the potential of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in the study of cancer and other diseases.
特性
IUPAC Name |
2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-13-7-9(3-5-14)11(12-13)10-4-6-15-8-10/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRGZHMYVBCAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)